molecular formula C12H10ClN3O3S B2857512 2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid CAS No. 401637-68-1

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid

Cat. No. B2857512
CAS RN: 401637-68-1
M. Wt: 311.74
InChI Key: CIQSIKFBFXROON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid” is a chemical compound that contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a carbamoylamino group and a 4-chlorophenyl group .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, a carbamoylamino group, and a 4-chlorophenyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Mechanism of Action

The exact mechanism of action of 2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as matrix metalloproteinases and topoisomerases. It also inhibits the activity of certain signaling pathways involved in inflammation, such as NF-κB and MAPK. Additionally, this compound has been shown to improve glucose metabolism in diabetic mice.

Advantages and Limitations for Lab Experiments

One advantage of 2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid is that it is a relatively stable compound that can be easily synthesized in the lab. It also exhibits potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another potential direction is to optimize its therapeutic potential by identifying its exact mechanism of action and developing more potent derivatives. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound that exhibits potent anti-cancer and anti-inflammatory properties. Although its exact mechanism of action is not fully understood, it has been extensively studied for its potential therapeutic applications in various diseases. Further research is needed to optimize its therapeutic potential and determine its optimal dosage and administration route in humans.

Synthesis Methods

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid can be synthesized by reacting 4-chlorophenyl isothiocyanate with glycine in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain this compound.

Scientific Research Applications

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits anti-inflammatory and anti-diabetic properties.

properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c13-7-1-3-8(4-2-7)14-11(19)16-12-15-9(6-20-12)5-10(17)18/h1-4,6H,5H2,(H,17,18)(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQSIKFBFXROON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.